molecular formula C21H24N2O3S2 B1660026 5-(3,5-Dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole CAS No. 7065-36-3

5-(3,5-Dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole

Cat. No.: B1660026
CAS No.: 7065-36-3
M. Wt: 416.6 g/mol
InChI Key: OFSZKTZBIOOAMI-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole is a complex organic compound that features a piperidine ring, a thiophene ring, and an oxazole ring with a tosyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving amides and aldehydes.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the oxazole ring or the tosyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science:

Biology

    Pharmacology: Potential use as a lead compound in drug discovery due to its complex structure and possible biological activity.

Medicine

    Therapeutics: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Chemical Industry: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-Dimethylpiperidin-1-yl)-2-(thiophen-2-yl)-4-methyloxazole
  • 5-(3,5-Dimethylpiperidin-1-yl)-2-(thiophen-2-yl)-4-chloroxazole

Uniqueness

The presence of the tosyl group in 5-(3,5-Dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole might confer unique reactivity and biological activity compared to its analogs.

Properties

CAS No.

7065-36-3

Molecular Formula

C21H24N2O3S2

Molecular Weight

416.6 g/mol

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C21H24N2O3S2/c1-14-6-8-17(9-7-14)28(24,25)20-21(23-12-15(2)11-16(3)13-23)26-19(22-20)18-5-4-10-27-18/h4-10,15-16H,11-13H2,1-3H3

InChI Key

OFSZKTZBIOOAMI-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C)C

Canonical SMILES

CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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